molecular formula C16H17NO3 B2369369 N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide CAS No. 1428382-35-7

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide

Cat. No.: B2369369
CAS No.: 1428382-35-7
M. Wt: 271.316
InChI Key: HYBHSZFCTLIFIX-VOTSOKGWSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is a compound that features a furan ring, a hydroxypropyl group, and a cinnamamide moiety This compound is of interest due to its unique structural properties, which combine the aromaticity of the furan ring with the functional versatility of the hydroxypropyl and cinnamamide groups

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials

Future Directions

The future research directions would depend on the properties and potential applications of “N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide”. Given the presence of a furan ring and a cinnamamide moiety, this compound could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide can be achieved through a multi-step processThe synthesis typically begins with the preparation of 3-furanmethanol, which is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the reaction between 3-furanmethanol and cinnamoyl chloride, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ethers or esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan ring and cinnamamide moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the hydroxypropyl group.

    Cinnamamide: Contains the cinnamamide moiety but lacks the furan ring.

    3-Furanmethanol: Contains the furan ring and hydroxypropyl group but lacks the cinnamamide moiety.

Uniqueness

N-(3-(furan-3-yl)-3-hydroxypropyl)cinnamamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan ring and the cinnamamide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBHSZFCTLIFIX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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